molecular formula C6H11NO B2818953 4-Hydroxy-3,3-dimethylbutanenitrile CAS No. 103804-80-4

4-Hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B2818953
CAS No.: 103804-80-4
M. Wt: 113.16
InChI Key: FTZJJGQWYLALSC-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone with two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,3-dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to achieve the required quality and yield. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-3,3-dimethylbutanenitrile.

    Reduction: Formation of 4-amino-3,3-dimethylbutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylbutanenitrile
  • 4-Hydroxy-3,3-dimethylpentanenitrile
  • 4-Hydroxy-2,2-dimethylbutanenitrile

Uniqueness

4-Hydroxy-3,3-dimethylbutanenitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its structural configuration allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-hydroxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZJJGQWYLALSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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